7-bromo-2-methylquinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

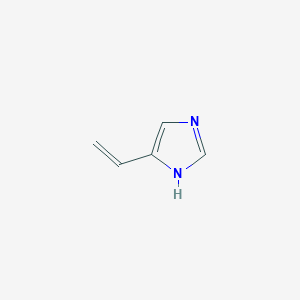

7-bromo-2-methylquinazolin-4-amine is an organic compound with the CAS Number: 1432375-67-1 . It has a molecular weight of 238.09 .

Molecular Structure Analysis

The molecule contains a total of 22 bonds. There are 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 Pyrimidine .Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H8BrN3 and a molecular weight of 238.1 .Scientific Research Applications

7-Br-2-Methyl-Q has been studied extensively in scientific research. It has been found to possess a variety of biochemical and physiological effects, and is used in a wide range of laboratory experiments. For example, it has been used in studies of the mechanism of action of drugs, in studies of the effects of drugs on the body, and in studies of the effects of environmental toxins on the body. It has also been used in studies of the structure and function of proteins and enzymes, and in studies of the mechanism of action of hormones.

Mechanism of Action

7-Br-2-Methyl-Q has been found to act as an agonist at the 5-HT2A serotonin receptor, and as an antagonist at the 5-HT1A receptor. It has also been found to act as an agonist at the muscarinic acetylcholine receptor, and as an antagonist at the nicotinic acetylcholine receptor. The exact mechanism of action of 7-Br-2-Methyl-Q is still not fully understood, but it is believed to involve the binding of the compound to the receptors, which then triggers a cascade of biochemical and physiological effects.

Biochemical and Physiological Effects

7-Br-2-Methyl-Q has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of mood, appetite, sleep, and memory. It has also been found to act as an antagonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 7-Br-2-Methyl-Q has also been found to act as an agonist at the muscarinic acetylcholine receptor, which is involved in the regulation of muscle contraction, and as an antagonist at the nicotinic acetylcholine receptor, which is involved in the regulation of nerve impulses.

Advantages and Limitations for Lab Experiments

7-Br-2-Methyl-Q is a widely used compound in scientific research, and has a variety of advantages and limitations for use in laboratory experiments. One of the major advantages of using 7-Br-2-Methyl-Q is that it is relatively easy to synthesize, and so it is relatively inexpensive to produce. It is also relatively stable, and so it is easy to store and use in experiments. However, one of the major limitations of using 7-Br-2-Methyl-Q is that it is highly reactive, and so it can be difficult to work with and can produce unwanted side reactions.

Future Directions

7-Br-2-Methyl-Q is a widely studied compound, and has a variety of potential applications in scientific research. Some potential future directions for research include further studies of the mechanism of action of 7-Br-2-Methyl-Q, studies of the effects of 7-Br-2-Methyl-Q on various physiological processes, studies of the effects of 7-Br-2-Methyl-Q on various diseases, and studies of the effects of 7-Br-2-Methyl-Q on various environmental toxins. Additionally, further research could be done on the synthesis of 7-Br-2-Methyl-Q, as well as on its potential applications in organic chemistry and pharmacology.

Synthesis Methods

7-Br-2-Methyl-Q can be synthesized from the reaction of 2-methylquinazolin-4-amine and bromine in acetic acid. The reaction is carried out at room temperature and produces 7-Br-2-Methyl-Q as the major product, along with some other minor products. The reaction is usually carried out in a three-neck flask, and the reaction time is typically around 20 minutes. The reaction is highly exothermic, and so the reaction should be closely monitored and cooled if necessary.

properties

| { "Design of the Synthesis Pathway": "The synthesis of 7-bromo-2-methylquinazolin-4-amine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methylquinazolin-4-one", "sodium bromide", "ammonium chloride", "sodium hydroxide", "hydrogen peroxide", "palladium on carbon" ], "Reaction": [ "Step 1: 2-methylquinazolin-4-one is reacted with sodium bromide and ammonium chloride in the presence of sodium hydroxide to yield 7-bromo-2-methylquinazolin-4-one.", "Step 2: 7-bromo-2-methylquinazolin-4-one is then reduced using hydrogen peroxide and palladium on carbon to produce 7-bromo-2-methylquinazolin-4-amine." ] } | |

CAS RN |

1432375-67-1 |

Molecular Formula |

C9H8BrN3 |

Molecular Weight |

238.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.